N-(5-Chlorosalicyloyl)Piperidine
Overview
Description
N-(5-Chlorosalicyloyl)Piperidine: is a chemical compound that belongs to the class of salicylamides It is characterized by the presence of a piperidine ring attached to a 5-chlorosalicyloyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Chlorosalicyloyl)Piperidine typically involves the reaction of 5-chlorosalicylic acid with piperidine. The process can be carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The reaction may require a catalyst to enhance the yield and efficiency of the process .
Industrial Production Methods: Industrial production of this compound can be achieved through a multi-step process involving the esterification of 5-chlorosalicylic acid followed by amidation with piperidine. The use of high-yield methods and optimized reaction conditions is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: N-(5-Chlorosalicyloyl)Piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
N-(5-Chlorosalicyloyl)Piperidine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(5-Chlorosalicyloyl)Piperidine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Piperine: A naturally occurring alkaloid with a piperidine nucleus, known for its bio-enhancing properties.
Piperidine: A basic nitrogen-containing heterocycle with various pharmacological applications.
N-(5-Chlorosalicyloyl)-8-aminocaprylic acid: Another salicylamide derivative with similar structural features
Uniqueness: N-(5-Chlorosalicyloyl)Piperidine is unique due to its specific combination of a piperidine ring and a 5-chlorosalicyloyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and industrial processes .
Properties
IUPAC Name |
(5-chloro-2-hydroxyphenyl)-piperidin-1-ylmethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c13-9-4-5-11(15)10(8-9)12(16)14-6-2-1-3-7-14/h4-5,8,15H,1-3,6-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHVZZJAJMUCLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(C=CC(=C2)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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